N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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Overview
Description
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is an organic compound with a complex structure that includes a thiazole ring, a cyanophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 4-cyanophenylamine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions (OH⁻) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-cyanophenyl)acetamide: Shares structural similarities but lacks the thiazole ring.
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide: Contains similar functional groups but differs in the arrangement of atoms.
Uniqueness
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to the presence of both the thiazole ring and the cyanophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDMCRQACJASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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